Indicine N-oxide: A Comprehensive Technical Guide on its Natural Source and Biosynthesis
Indicine N-oxide: A Comprehensive Technical Guide on its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide is a naturally occurring pyrrolizidine alkaloid renowned for its significant antitumor properties. This technical guide provides an in-depth exploration of its primary natural source, Heliotropium indicum, and a detailed account of its biosynthetic pathway. The document delineates the precursor molecules and enzymatic steps involved in the formation of the characteristic necine base and necic acid moieties, their subsequent esterification, and final N-oxidation. Furthermore, this guide presents quantitative data on its natural abundance, detailed experimental protocols for its extraction and isolation, and visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Natural Source of Indicine N-oxide
The principal natural source of Indicine N-oxide is the plant Heliotropium indicum L., commonly known as Indian heliotrope.[1][2] This herbaceous plant belongs to the Boraginaceae family and is widely distributed in tropical and temperate regions across the globe.[3] Indicine N-oxide, along with its parent alkaloid indicine, is found in various parts of the plant, including the aerial parts (leaves and stems) and the roots.[4][5] It is considered one of the major alkaloids present in this species.[2]
Quantitative Analysis
Quantitative data on the concentration of Indicine N-oxide in Heliotropium indicum can vary based on geographical location, season of collection, and the specific part of the plant analyzed. However, studies on the extraction of alkaloids from this plant provide an indication of the yield.
| Plant Material | Initial Dry Weight | Yield of Alkaloid Fraction | Reference |
| Roots of H. indicum | 1200 g | 10.0 g | [6] |
Note: The reported yield is for the total alkaloid fraction, of which Indicine N-oxide is a significant component.
Biosynthesis of Indicine N-oxide
Indicine N-oxide is a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites. Its biosynthesis is a complex process involving the convergence of two distinct pathways to form the necine base and the necic acid, followed by their esterification and a final N-oxidation step.
Biosynthesis of the Necine Base: Retronecine
The necine base of indicine is retronecine. Its biosynthesis begins with the amino acid L-arginine, which is converted to putrescine via ornithine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate in PA biosynthesis. This reaction is catalyzed by the enzyme homospermidine synthase.
Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the pivotal intermediate, trachelanthamidine. Trachelanthamidine is then further hydroxylated and desaturated to yield the final necine base, retronecine.
Biosynthesis of the Necic Acid: Trachelanthic Acid
The necic acid moiety of indicine is trachelanthic acid. This branched-chain C7 acid is derived from the amino acid L-valine. The biosynthetic pathway involves the conversion of L-valine and a C2 unit, likely derived from hydroxyethyl thiamine pyrophosphate.
Esterification and N-oxidation
The final stages of Indicine N-oxide biosynthesis involve the esterification of the retronecine base with trachelanthic acid to form the parent alkaloid, indicine. This esterification typically occurs at the C9 hydroxyl group of retronecine.
The last step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring of indicine. This enzymatic conversion results in the formation of Indicine N-oxide. The enzymes responsible for the N-oxidation of pyrrolizidine alkaloids are generally believed to be flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases (CYPs).
Biosynthetic Pathway Diagram
Experimental Protocols
Extraction and Isolation of Indicine N-oxide from Heliotropium indicum
The following is a generalized protocol for the extraction and isolation of Indicine N-oxide, compiled from various reported methods.
1. Plant Material Preparation:
-
Collect fresh aerial parts or roots of Heliotropium indicum.
-
Clean the plant material to remove any dirt or debris.
-
Air-dry the material in the shade until a constant weight is achieved.
-
Pulverize the dried plant material into a fine powder using a mechanical mill.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1.5 kg) in ethanol at room temperature for 48-72 hours.[4]
-
Alternatively, perform sequential soxhlet extraction with solvents of increasing polarity.
-
Filter the extract through a fine cloth or filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
3. Acid-Base Partitioning for Alkaloid Fractionation:
-
Dissolve the crude extract in 5% hydrochloric acid to a pH of 2.
-
Partition the acidic solution with an equal volume of chloroform in a separatory funnel. Repeat this step three times.
-
The aqueous acidic layer, containing the protonated alkaloids (including Indicine N-oxide), is collected. The chloroform layer containing non-alkaloidal compounds is discarded.
-
Basify the aqueous layer to a pH of 10 using 25% ammonia solution.
-
Extract the basified solution with an equal volume of chloroform three times. The chloroform layer now contains the free alkaloids.
-
For the isolation of N-oxides, which are more water-soluble, it is crucial to process the aqueous layer further.
4. Chromatographic Purification:
-
Concentrate the chloroform extract containing the free alkaloids to dryness.
-
Subject the resulting alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane, chloroform, ethyl acetate, and methanol.[4]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization with Dragendorff's reagent.
-
For further purification of N-oxides, fractions from the initial column can be subjected to chromatography on Sephadex LH-20, eluting with a methanol-water mixture (e.g., 60:40 v/v).[7][8]
-
Combine the fractions containing the purified Indicine N-oxide.
5. Characterization:
-
Confirm the identity and purity of the isolated Indicine N-oxide using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with a reference standard using High-Performance Liquid Chromatography (HPLC).[9]
Experimental Workflow Diagram
Conclusion
Indicine N-oxide remains a compound of significant interest to the scientific community due to its potent biological activity. A thorough understanding of its natural sourcing from Heliotropium indicum and its intricate biosynthetic pathway is fundamental for its sustainable exploitation and potential semi-synthetic production. The methodologies outlined in this guide provide a framework for researchers to extract, isolate, and quantify this valuable natural product, thereby facilitating further investigation into its pharmacological properties and potential as a therapeutic agent. Future research focusing on the elucidation of the specific enzymes involved in its biosynthesis could pave the way for biotechnological production methods.
References
- 1. Indicine-N-oxide: the antitumor principle of Heliotropium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]
- 3. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajper.com [ajper.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ijrti.org [ijrti.org]
- 9. Indicine N-oxide, CAS No. 41708-76-3 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]
